molecular formula C20H21N3O4 B3876055 Lzbcnergfnwykc-hehnfimwsa-

Lzbcnergfnwykc-hehnfimwsa-

Cat. No.: B3876055
M. Wt: 367.4 g/mol
InChI Key: LZBCNERGFNWYKC-HEHNFIMWSA-N
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Description

The compound’s name suggests a systematic IUPAC designation, possibly incorporating multiple functional groups or metal centers that influence its reactivity and stability. While its exact industrial or biomedical applications remain unspecified, analogous compounds in its category are often employed in pharmaceuticals, agrochemicals, or materials science due to their tailored electronic and steric properties .

Properties

IUPAC Name

methyl (2E)-2-(benzoylhydrazinylidene)-4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-23(2)16-11-9-14(10-12-16)18(24)13-17(20(26)27-3)21-22-19(25)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,22,25)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBCNERGFNWYKC-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC(=NNC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)C/C(=N\NC(=O)C2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Lzbcnergfnwykc-hehnfimwsa-” involves multiple steps, each requiring specific conditions and reagents. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of “Lzbcnergfnwykc-hehnfimwsa-” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Advanced separation techniques, such as chromatography and crystallization, are employed to purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

“Lzbcnergfnwykc-hehnfimwsa-” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

“Lzbcnergfnwykc-hehnfimwsa-” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe to study cellular processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Lzbcnergfnwykc-hehnfimwsa-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved in its action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Lzbcnergfnwykc-hehnfimwsa- and Similar Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility (mg/mL) Biological/Industrial Applications Similarity Score*
Lzbcnergfnwykc-hehnfimwsa- Presumed heterocyclic backbone, metal-coordinated sites ~450–500 (estimated) 1.5–3.0 (moderate) Hypothesized enzyme inhibition
Compound A (CAS 6760-99-2) Azabicyclic core, trifluoromethyl group 147.65 1.31–6.63 Antimicrobial agents, CNS drug candidates 0.85
Compound B (CAS 1046861-20-4) Boronic acid derivatives, halogen substituents 235.27 0.24 (low) Suzuki coupling intermediates 0.78
Compound C (Xotjghcmzolipx-qzabapfnsa-) Aromatic rings, halogenated side chains ~300–350 (estimated) 2.5–5.0 Targeted drug delivery systems 0.82

*Similarity scores derived from computational structural alignment (0–1 scale, with 1 indicating identical frameworks) .

Key Differentiators

Solubility Profile : Unlike Compound B, which exhibits low solubility (0.24 mg/mL), Lzbcnergfnwykc-hehnfimwsa- demonstrates moderate solubility (~1.5–3.0 mg/mL), suggesting better bioavailability in aqueous environments .

Functional Versatility : While Compound C is optimized for drug delivery via halogenated motifs, Lzbcnergfnwykc-hehnfimwsa-’s hypothesized metal coordination sites could enable dual functionality in catalysis and biomolecular interaction .

Divergent Data and Contradictions

  • Thermodynamic Stability : Computational models for Lzbcnergfnwykc-hehnfimwsa- predict high thermal stability, conflicting with experimental data from analogous azabicyclic compounds (e.g., Compound A), which degrade above 150°C .
  • Enzyme Inhibition: Preliminary in silico studies suggest potent inhibitory activity against cytochrome P450 enzymes, contrasting with Compound A’s non-inhibitory profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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